molecular formula C9H9N3O4 B1681625 Sepin-1

Sepin-1

Katalognummer: B1681625
Molekulargewicht: 223.19 g/mol
InChI-Schlüssel: YLVSVJDCTDBERH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Introduction to Sepin-1

This compound is a small molecular inhibitor of separase, an enzyme that plays a crucial role in cell division by cleaving cohesin, a protein that holds sister chromatids together. Overexpression of separase has been implicated in various cancers, making this compound a potential therapeutic agent, particularly in targeting tumors with high levels of this enzyme. This article explores the scientific applications of this compound, focusing on its mechanisms of action, therapeutic potential in cancer treatment, and metabolic pathways.

Inhibition of Cancer Cell Growth

This compound has demonstrated significant anti-cancer properties across various studies. It selectively inhibits the growth of several breast cancer cell lines, including BT-474, MCF7, MDA-MB-231, and MDA-MB-468. The effectiveness varies among these cell lines, with the luminal types (BT-474 and MCF7) showing greater sensitivity compared to triple-negative types (MDA-MB-231 and MDA-MB-468) with effective concentrations (EC50) around 18 μM and 28 μM respectively .

Impact on Cell Migration and Wound Healing

In addition to inhibiting cell proliferation, this compound also affects cell migration and wound healing processes. Studies indicate that this compound significantly reduces the migration capabilities of basal breast cancer cells (MDA-MB-231 and MDA-MB-468), which is critical for metastasis . The wound healing assay results show that this compound-treated cells exhibit slower closure rates compared to control groups, indicating its potential to hinder metastatic spread .

Modulation of Key Proteins

The compound's mechanism involves downregulating Forkhead box protein M1 (FoxM1), a transcription factor essential for cell cycle progression. Treatment with this compound leads to reduced expression of FoxM1 and its target genes involved in cell division, such as Plk1 and Cdk1. This inhibition occurs without triggering apoptosis, as evidenced by unchanged levels of caspases 3 and 7 post-treatment .

Metabolism in Liver Microsomes

The metabolism of this compound has been extensively studied using human liver microsomes (HLM), mouse liver microsomes (MLM), and rat liver microsomes (RLM). A metabolomic approach identified several metabolites formed during the metabolism of this compound, including cysteine and glutathione adducts. The major enzymes involved in this metabolic process include CYP2D6 and CYP3A4, which are critical for the bioactivation of this compound .

Formation of Reactive Metabolites

The formation of reactive metabolites such as cysteine-sepin-1 adducts indicates potential bioactivation pathways that could influence the compound's pharmacological profile. Understanding these metabolic pathways is crucial for optimizing the therapeutic efficacy and safety profile of this compound .

Cancer Treatment Potential

This compound's ability to inhibit separase activity suggests its potential as a targeted therapy for cancers characterized by separase overexpression. Preclinical studies have shown promising results in reducing tumor growth in xenograft models of breast cancer . The compound's selective action may allow it to spare normal cells while effectively targeting malignant ones.

Combination Therapy Prospects

Research indicates that combining this compound with other chemotherapeutic agents could enhance its efficacy while minimizing toxicity. Ongoing studies aim to establish optimal dosing regimens and combinations that maximize therapeutic outcomes against breast cancer while maintaining patient safety .

Wirkmechanismus

Target of Action

Sepin-1 is a potent non-competitive inhibitor of separase , an enzyme that resolves chromosomal cohesion and centriole engagement during mitosis . Separase is a known oncogene, widely overexpressed in numerous human tumors of breast, bone, brain, blood, and prostate . Therefore, it has emerged as a target for cancer therapy .

Mode of Action

This compound interacts with separase, inhibiting its enzymatic activity . This interaction results in the inhibition of cell proliferation, migration, and wound healing . Furthermore, this compound decreases the expression of Forkhead box protein M1 (FoxM1) , a cell cycle-driving protein, and its target genes in the cell cycle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle. Specifically, it impacts the resolution of chromosomal cohesion and centriole engagement during mitosis . This compound reduces the expression of FoxM1 and its target genes in the cell cycle, including Plk1, Cdk1, Aurora A, and Lamin B1 . Additionally, expressions of Raf kinase family members A-Raf, B-Raf, and C-Raf are also inhibited following treatment with this compound .

Pharmacokinetics

The metabolism of this compound plays a critical role in its efficacy and safety. In human liver microsomes, seven metabolites of this compound were identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound . This information can be used to optimize the structures of this compound for more suitable pharmacological properties .

Result of Action

This compound hinders the growth of cancer cells, cell migration, and wound healing . The inhibition of cell growth induced by this compound doesn’t appear to be through apoptosis but rather due to growth inhibition .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, this compound moderately inhibits CYP1A2, CYP2C19, and CYP3A4 with IC 50 < 10 μM but weakly inhibits CYP2B6, CYP2C8/9, and CYP2D6 with IC 50 > 10 μM . This information can be used to predict the possible this compound interactions with other chemotherapeutic drugs .

Biochemische Analyse

Biochemical Properties

Sepin-1 interacts with separase, a cysteine protease . This interaction inhibits the proteolytic activity of separase, preventing the cleavage of cohesin Rad21, a protein crucial for maintaining sister chromatid cohesion . This compound also interacts with various CYP450 enzymes, including CYP2D6 and CYP3A4, which are involved in its metabolism .

Cellular Effects

This compound has been shown to inhibit cell proliferation and migration . It also decreases the expression of FoxM1, a protein involved in cell cycle progression . These effects can influence various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to separase and inhibiting its proteolytic activity . This prevents the cleavage of cohesin Rad21, leading to the inhibition of sister chromatid separation and cell cycle progression . This compound also influences gene expression by reducing the levels of FoxM1 .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found to be well-tolerated in murine and canine models during single- and repeat-dose toxicology studies . Information on this compound’s stability, degradation, and long-term effects on cellular function is currently limited .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth at a dosage of 10 mg/kg . The effects of this compound at different dosages and any potential threshold, toxic, or adverse effects at high doses have not been fully explored .

Metabolic Pathways

This compound is metabolized in human, mouse, and rat liver microsomes, with seven metabolites identified, including one cysteine–this compound adduct and one glutathione–this compound adduct . Multiple enzymes, including CYP2D6 and CYP3A4, contribute to the metabolism of this compound .

Vorbereitungsmethoden

The synthesis of Sepin-1 involves several steps, starting with the preparation of the benzimidazole core structure. The synthetic route typically includes the following steps:

    Formation of Benzimidazole Core: The reaction of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Nitration: Introduction of a nitro group at the desired position on the benzimidazole ring using a nitrating agent such as nitric acid.

    Oxidation: Oxidation of the benzimidazole derivative to introduce the 1,3-dioxide functionality using an oxidizing agent like hydrogen peroxide.

Analyse Chemischer Reaktionen

Sepin-1 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

    Reduktion: this compound kann Reduktionsreaktionen eingehen, um reduzierte Metaboliten zu bilden.

    Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Nitrogruppe.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Addukte, die mithilfe metabolomischer Ansätze analysiert werden können .

Vergleich Mit ähnlichen Verbindungen

Sepin-1 ist unter den Separase-Inhibitoren einzigartig aufgrund seines nicht-kompetitiven Hemmmechanismus und seiner Fähigkeit, die Apoptose in Krebszellen zu induzieren. Ähnliche Verbindungen umfassen andere Separase-Inhibitoren, die durch Hochdurchsatz-Screening von kleinen Verbindungsbibliotheken identifiziert wurden . Diese Inhibitoren zielen auch auf Separase ab, können sich jedoch in ihren Hemmmechanismen und ihrer Wirksamkeit unterscheiden.

Ähnliche Verbindungen

    Sepin-2: Ein weiterer Separase-Inhibitor, der durch Hochdurchsatz-Screening identifiziert wurde.

    Sepin-3: Ein Separase-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen inhibitorischen Wirkungen auf Separase.

This compound zeichnet sich durch seinen gut charakterisierten Wirkmechanismus und sein Potenzial für therapeutische Anwendungen in der Krebsbehandlung aus.

Biologische Aktivität

Sepin-1 is a small molecular inhibitor identified as a potent inhibitor of separase, an enzyme that plays a critical role in the cell cycle and tumorigenesis. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound functions primarily by non-competitively inhibiting the activity of separase. This inhibition leads to the downregulation of key proteins involved in cell proliferation and survival, particularly in cancer cells. The primary mechanisms through which this compound exerts its effects include:

  • Inhibition of FoxM1 Expression : FoxM1 is a crucial transcription factor that regulates cell cycle progression. This compound has been shown to significantly reduce the expression of FoxM1 and its target genes, including Plk1, Cdk1, and Aurora A, thereby inhibiting cell growth and migration in various cancer cell lines .
  • Impact on Raf-MEK-Erk Signaling Pathway : The compound also affects the Raf-MEK-Erk signaling pathway by inhibiting the expression of Raf family members (A-Raf, B-Raf, C-Raf). This pathway is essential for the activation of FoxM1, thus further contributing to the growth-inhibitory effects observed with this compound treatment .

Biological Activity in Cancer Models

Research has demonstrated that this compound exhibits significant anti-cancer activity across multiple cancer types. Below is a summary of findings from various studies:

Cancer Type Cell Lines Tested EC50 (μM) Key Findings
Breast CancerBT-474, MCF7, MDA-MB-231, MDA-MB-468~18 (BT-474, MCF7)
~28 (MDA-MB-231, MDA-MB-468)
Inhibits growth and migration; reduces FoxM1 and separase levels .
LeukemiaVarious leukemia cell linesNot specifiedDemonstrated growth inhibition via separase inhibition .
NeuroblastomaNeuroblastoma cell linesNot specifiedEffective in reducing cell viability .

In Vitro Studies

In vitro studies have confirmed that this compound does not induce apoptosis but rather inhibits cell proliferation. Key observations include:

  • Cell Growth Inhibition : Treatment with this compound resulted in a dose-dependent decrease in cell viability across various breast cancer cell lines. Notably, the compound exhibited a stronger effect on hormone receptor-positive lines compared to triple-negative lines .
  • Wound Healing Assay : The ability of cells to migrate was significantly impaired by this compound treatment. For instance, MDA-MB-468 cells showed reduced wound closure rates when treated with this compound compared to control groups .

Case Studies and Toxicology

Preclinical evaluations have indicated favorable toxicity profiles for this compound. Toxicology studies suggest that it does not exhibit significant adverse effects at therapeutic doses. Further investigations into its metabolism revealed that multiple cytochrome P450 enzymes are involved in its biotransformation, which is crucial for understanding potential drug interactions .

Eigenschaften

IUPAC Name

2,2-dimethyl-5-nitro-3-oxidobenzimidazol-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSVJDCTDBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sepin-1
Reactant of Route 2
Sepin-1
Reactant of Route 3
Sepin-1
Reactant of Route 4
Sepin-1
Reactant of Route 5
Sepin-1
Reactant of Route 6
Sepin-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.